Structural Profiling and Analytical Workflows of Gibberellin A5 Methyl Ester
Structural Profiling and Analytical Workflows of Gibberellin A5 Methyl Ester
Executive Summary
Gibberellins (GAs) are a complex family of tetracyclic diterpenoid plant hormones that regulate critical developmental processes, including seed germination, stem elongation, and flowering. In analytical chemistry and structural biology, the native free acids of gibberellins present significant challenges due to their high polarity and thermal instability. Gibberellin A5 methyl ester (GA5-Me) serves as a vital derivatized target for researchers. By masking the highly polar carboxylic acid group, esterification facilitates precise quantification and structural elucidation via Gas Chromatography-Mass Spectrometry (GC-MS). This whitepaper provides a comprehensive technical guide on the chemical structure, physicochemical properties, and validated analytical workflows for Gibberellin A5 methyl ester.
Structural and Physicochemical Profiling
Gibberellin A5 methyl ester is characterized by an ent-gibberellane skeleton[1]. The core architecture features a lactone ring, an exocyclic double bond, a hydroxyl group at the C-5 position, and a methyl ester moiety at the C-9 position (IUPAC numbering)[2].
Causality of Structural Modification: In its native state, Gibberellin A5 possesses a free carboxylic acid that readily forms intermolecular hydrogen bonds, resulting in a high boiling point and poor volatility. The methylation of this carboxyl group fundamentally alters the molecule's physicochemical profile. By neutralizing the polarity, the esterification eliminates these hydrogen-bonding networks, thereby increasing the vapor pressure and thermal stability of the molecule—prerequisites for successful gas-phase analysis[3].
Quantitative Physicochemical Data
To facilitate rapid reference for drug development and analytical professionals, the core quantitative metrics of GA5-Me are summarized below[1][2][4].
| Property | Value |
| Chemical Name | Gibberellin A5 methyl ester |
| CAS Registry Number | 15355-45-0 |
| Molecular Formula | C₂₀H₂₄O₅ |
| Molecular Weight | 344.40 g/mol |
| Exact Mass | 344.16237 g/mol |
| IUPAC Name | methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-12-ene-9-carboxylate |
| SMILES | C[C@@]12C=CC[C@@]3([C@@H]1(C(=C)C5)O">C@@HC(=O)OC)OC2=O |
Mechanistic Rationale for Derivatization
In analytical workflows, the direct injection of free gibberellins into a GC-MS system leads to severe peak tailing, irreversible column adsorption, and thermal degradation. Derivatization to a methyl ester is not merely optional; it is a mechanistic necessity.
Workflow demonstrating the necessity of esterification for GC-MS analysis of GA5.
Experimental Protocols: Derivatization and Analysis
The following protocols establish a self-validating system for the preparation and quantification of GA5-Me. We utilize Trimethylsilyldiazomethane (TMS-diazomethane) rather than traditional diazomethane. Causality: Diazomethane is highly explosive and toxic. TMS-diazomethane provides a safer, equally efficient electrophilic methylating agent, ensuring laboratory safety without compromising the reaction kinetics.
Protocol 1: Synthesis of Gibberellin A5 Methyl Ester via TMS-Diazomethane
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Solubilization: Dissolve 1.0 mg of Gibberellin A5 standard in 1.0 mL of anhydrous methanol/toluene (1:1, v/v) in a glass vial.
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Causality: Anhydrous conditions are critical because trace water will quench the TMS-diazomethane, leading to incomplete esterification. Methanol acts as a necessary proton source for the reaction mechanism.
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Derivatization: Add 2.0 M TMS-diazomethane in hexanes dropwise until a persistent pale-yellow color remains in the solution (indicating an excess of the reagent).
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Incubation: Cap the vial and incubate at room temperature for 30 minutes to ensure complete conversion.
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Quenching: Add 5 µL of glacial acetic acid.
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Causality: Acetic acid safely consumes unreacted TMS-diazomethane. Failure to quench the reagent can result in the formation of artifacts inside the heated GC injection port.
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Concentration: Evaporate the solvent to dryness under a gentle stream of ultra-high-purity nitrogen gas.
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Reconstitution: Redissolve the resulting GA5-Me in 100 µL of MS-grade hexane for injection.
Protocol 2: GC-MS Analytical Characterization
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System Configuration: Equip the GC with a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
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Injection: Inject 1 µL of the reconstituted sample in splitless mode at an inlet temperature of 250°C.
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Temperature Program: Hold at 100°C for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.
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Causality: This specific thermal gradient ensures the high-molecular-weight diterpenoid (MW 344.40) elutes sharply while separating it from lower-mass solvent impurities.
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Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Monitor for the molecular ion (M⁺) at m/z 344.
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System Validation: This protocol is inherently self-validating. The appearance of a sharp, symmetrical peak at the established retention time confirms 100% derivatization efficiency. Conversely, peak tailing or the absence of the m/z 344 ion immediately signals to the analyst that the esterification step failed (likely due to moisture contamination), requiring protocol recalibration.
Synthetic Pathway from Gibberellin A3
For researchers requiring large-scale preparation of GA5-Me, it is frequently synthesized from the more commercially abundant Gibberellin A3 (GA3) methyl ester[5].
Causality of the Synthetic Route: Direct extraction of GA5 from plant matrices yields exceptionally low recoveries. By treating GA3 methyl ester with thionyl chloride (SOCl₂), an allylic rearrangement is forced, producing 1β-chloro-GA5 methyl ester. Subsequent reductive dehalogenation using tri-n-butylstannane (n-Bu₃SnH) selectively removes the chlorine atom, yielding the target GA5 methyl ester framework in high overall yield[5].
Synthetic pathway converting Gibberellin A3 methyl ester to GA5 methyl ester.
References
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PubChem - Gibberellin A5 methyl ester (CID 45102628). National Center for Biotechnology Information.
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Sigma-Aldrich - Gibberellin A5 Methyl Ester (CAS 15355-45-0).
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ChemRadar - Gibberellin A5 methyl ester CAS#15355-45-0 Substance Database.
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MacMillan, J., et al. - Allylic chlorination of gibberellins A3 and A7 methyl esters and of gibberellin A3: preparation of gibberellin A5. Journal of the Chemical Society, Perkin Transactions 1 (1979). RSC Publishing.
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Chemsrc - Gibberellin A5 methyl ester Properties and Synthetic Routes.
Sources
- 1. Gibberellin A5 methyl ester | C20H24O5 | CID 45102628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gibberellin A5 methyl ester CAS#15355-45-0 | CAS Substance Database | ChemRadar [chemradar.com]
- 3. Gibberellin A5 Methyl Ester | 15355-45-0 [sigmaaldrich.com]
- 4. gibberellin A5 methyl ester | CAS#:15355-45-0 | Chemsrc [chemsrc.com]
- 5. Allylic chlorination of gibberellins A3 and A7 methyl esters and of gibberellin A3: preparation of gibberellin A5 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
